molecular formula C9H12O2 B3071758 1-[3-(Hydroxymethyl)phenyl]ethanol CAS No. 1013027-15-0

1-[3-(Hydroxymethyl)phenyl]ethanol

Cat. No.: B3071758
CAS No.: 1013027-15-0
M. Wt: 152.19 g/mol
InChI Key: DSSWHCHVXBFCOZ-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(hydroxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSWHCHVXBFCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aromatic Alcohol Chemistry

Aromatic alcohols are a class of organic compounds that contain a hydroxyl (-OH) group attached to a carbon atom which is, in turn, bonded to an aromatic ring. 1-[3-(Hydroxymethyl)phenyl]ethanol fits squarely within this category, exhibiting specific structural features that define its chemical behavior. Its structure consists of a benzene (B151609) ring substituted at the meta-positions with a hydroxymethyl group (-CH₂OH) and a 1-hydroxyethyl group [-CH(OH)CH₃].

This unique arrangement confers dual alcoholic character to the molecule: it possesses both a primary alcohol (the hydroxymethyl group) and a secondary benzylic alcohol (the 1-hydroxyethyl group). The secondary alcohol's alpha-carbon is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)-1-[3-(Hydroxymethyl)phenyl]ethanol and (S)-1-[3-(Hydroxymethyl)phenyl]ethanol. The presence of two hydroxyl groups also increases its polarity and potential for hydrogen bonding compared to simpler aromatic alcohols like 1-phenylethanol (B42297).

Table 1: Physicochemical Properties of a Representative Aromatic Alcohol (1-Phenylethanol)

PropertyValue
Molecular Formula C₈H₁₀O
Molar Mass 122.167 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Boiling Point 204 °C (399 °F; 477 K) wikipedia.org
Melting Point 20.7 °C (69.3 °F; 293.8 K) wikipedia.org
Solubility in water 1.95 g dm⁻³ wikipedia.org

Note: This data is for the related compound 1-phenylethanol and is provided for contextual comparison.

Significance in Advanced Organic Synthesis and Biocatalysis

The true significance of 1-[3-(Hydroxymethyl)phenyl]ethanol in contemporary research lies in its nature as a chiral building block for advanced organic synthesis. Chiral secondary alcohols are crucial intermediates in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure forms of such alcohols is a key challenge and an area of intensive research.

Modern synthetic chemistry has increasingly turned to biocatalysis to address the demand for enantiopure compounds. nih.gov Biocatalytic methods offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. acs.org The production of chiral phenylethanol derivatives is a prime example of the successful application of biocatalysis.

The synthesis of enantiomerically pure this compound would typically be achieved through the asymmetric reduction of its corresponding ketone precursor, 1-[3-(hydroxymethyl)phenyl]ethanone. This transformation is well-suited for biocatalysis, often employing alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) from various microorganisms. These enzymes, often used as whole-cell catalysts or in isolated form, can produce the desired (R)- or (S)-alcohol with very high enantiomeric excess (ee). acs.orgtaylorandfrancis.com

Research on analogous substituted acetophenones demonstrates the viability of this approach. For instance, the biocatalytic reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to produce (S)-1-[3',5'-bis(trifluoromethyl)phenyl]ethanol is a key step in the synthesis of the pharmaceutical agent Aprepitant. taylorandfrancis.com Similarly, various lipases have been employed for the kinetic resolution of racemic 1-phenylethanol (B42297), selectively acylating one enantiomer and allowing the other to be isolated in high purity. nih.gov These established biocatalytic strategies are directly transferable to the synthesis of the enantiomers of this compound.

Table 2: Research Findings on Biocatalytic Synthesis of Substituted Phenylethanols

Precursor KetoneBiocatalyst (Enzyme/Organism)Product AlcoholEnantiomeric Excess (ee)Reference
Acetophenone (B1666503)Lactobacillus kefir (ADH)(S)-1-Phenylethanol>99% acs.org
3',5'-Bis(trifluoromethyl)acetophenoneCandida tropicalis 104(S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol>99% fluoromart.com
2,6-Dichloro-3-fluorophenylethanoneLactobacillus kefir (ADH variant)(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol>99% acs.org
3-(Trifluoromethyl)acetophenoneRecombinant E. coli(S)-1-(3-(Trifluoromethyl)phenyl)ethanolHigh fluoromart.com

Advanced Spectroscopic and Structural Analysis

High-Resolution Spectroscopic Characterization (beyond basic identification)

High-resolution spectroscopy offers a detailed view of the molecule's dynamic and electronic nature.

While one-dimensional (1D) ¹H and ¹³C NMR are standard for structural verification, advanced two-dimensional (2D) techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

2D NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools.

HSQC correlates proton signals with the carbon atoms to which they are directly attached (¹J-coupling). This allows for the definitive assignment of each protonated carbon in the molecule. For 1-[3-(Hydroxymethyl)phenyl]ethanol, an HSQC experiment would show a cross-peak connecting the methine proton (H-7) to its corresponding carbon (C-7), and the methylene (B1212753) protons (H-8) to their carbon (C-8). researchgate.nethmdb.ca

HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J-coupling). youtube.com This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the methine proton (H-7) would show HMBC correlations to the aromatic carbons C-2, C-4, and the quaternary carbon C-5. Similarly, the methylene protons of the hydroxymethyl group (H-8) would correlate to aromatic carbons C-2, C-3, and C-4, confirming the substitution pattern. researchgate.netyoutube.com

Solid-State NMR (ssNMR) : In the solid state, where molecular tumbling is restricted, ssNMR provides information about the local environment and crystallographic disorder. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. Studies on analogous compounds, such as Salbutamol, have shown that ¹³C CP/MAS NMR can quantify the occupancy ratios of disordered sites and characterize molecular motions, such as the rotation of substituent groups within the crystal lattice. nih.gov This technique can distinguish between different crystalline forms (polymorphs) and characterize the degree of crystallinity in a bulk powder sample. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom No.Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H)
1CH (Aromatic)~7.30~128.5C-3, C-5
2CH (Aromatic)~7.25~125.0C-4, C-6, C-8
3C (Aromatic)-~141.0H-2, H-4, H-8
4CH (Aromatic)~7.20~124.5C-2, C-6
5C (Aromatic)-~143.0H-1, H-4, H-6, H-7
6CH (Aromatic)~7.35~127.0C-2, C-4, C-7
7CH (Ethanol)~4.85 (q)~70.0C-5, C-6, C-2, C-9
8CH₂ (Hydroxymethyl)~4.65 (s)~65.0C-2, C-3, C-4
9CH₃ (Ethanol)~1.45 (d)~25.0C-7

The flexibility of the ethanol (B145695) and hydroxymethyl side chains allows for multiple rotational isomers (conformers). The relative orientation of the hydroxyl groups and the phenyl ring can be analyzed by examining specific regions of the vibrational spectra. Theoretical calculations on related molecules like 2-phenylethanol (B73330) have shown that non-planar gauche conformations are often more stable than planar trans structures due to stabilizing intramolecular interactions. arxiv.org

FT-IR Spectroscopy : In the FT-IR spectrum, the broad O-H stretching band, typically observed around 3300-3400 cm⁻¹, is indicative of hydrogen bonding. The precise position and shape of this band can provide clues about the nature of intramolecular versus intermolecular hydrogen bonding. C-O stretching vibrations (around 1050-1200 cm⁻¹) and aromatic C-H out-of-plane bending modes (700-900 cm⁻¹) are also sensitive to conformational changes. nih.gov

Table 2: Key Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational AssignmentSpectroscopy Type
~3350O-H Stretching (H-bonded)FT-IR (strong, broad)
~3050Aromatic C-H StretchingFT-IR/FT-Raman (medium)
~2970Aliphatic C-H StretchingFT-IR/FT-Raman (medium)
~1600, ~1480Aromatic C=C Ring StretchingFT-IR/FT-Raman (strong)
~1450CH₃ Asymmetric BendingFT-IR/FT-Raman (medium)
~1080C-O Stretching (Secondary Alcohol)FT-IR (strong)
~1040C-O Stretching (Primary Alcohol)FT-IR (strong)
~800, ~710Aromatic C-H Out-of-plane BendingFT-IR (strong)

UV-Visible spectroscopy measures the electronic transitions from a ground state to an excited state upon absorption of light. The spectrum is dictated by the molecule's chromophores—in this case, the substituted benzene (B151609) ring.

The aromatic ring gives rise to characteristic π → π* transitions. hmdb.ca For benzene, these appear as a strong band (E2-band) around 204 nm and a weaker, structured band (B-band) around 254 nm. Substitution on the ring with auxochromes, such as the hydroxymethyl and hydroxyethyl (B10761427) groups, can cause a bathochromic shift (red shift) to longer wavelengths and an increase in intensity (hyperchromic effect). The presence of non-bonding electrons on the oxygen atoms also allows for n → π* transitions. These are typically much weaker in intensity than π → π* transitions and may be obscured by the stronger absorptions or shifted by solvent polarity. youtube.comproteinstructures.com In polar, protic solvents like ethanol, hydrogen bonding can stabilize the non-bonding orbitals, leading to a hypsochromic shift (blue shift) of the n → π* transition.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the atomic arrangement of a molecule in its crystalline solid state. Due to the limited availability of crystallographic data for this compound, the following analysis is based on the closely related structure of Salbutamol Sulfate (B86663), which shares the core hydroxymethyl-substituted phenylethanol framework.

The solid-state structure is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal lattice of Salbutamol Sulfate, both hydroxyl groups and the protonated amine act as hydrogen bond donors, while the sulfate anions and hydroxyl oxygens act as acceptors.

C-H...π Contacts : In addition to classical hydrogen bonds, weaker C-H...π interactions can also contribute to crystal packing. These occur when an aliphatic or aromatic C-H bond points towards the electron-rich face of a phenyl ring on a neighboring molecule. Such interactions help to organize the molecules in a stacked or herringbone arrangement.

Table 3: Representative Hydrogen Bond Geometry in the Analogous Salbutamol Sulfate Crystal Structure

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H (Ethanol)HO (Sulfate)~0.84~1.85~2.68~170
O-H (Hydroxymethyl)HO (Sulfate)~0.84~1.90~2.73~165
N-H (Amine)HO-H (Ethanol)~0.91~2.05~2.95~175

Data is representative of typical hydrogen bond lengths and angles found in similar structures.

Torsion angles (or dihedral angles) describe the rotation around single bonds and define the molecule's conformation. In this compound, the key torsion angles determine the orientation of the two side chains relative to the phenyl ring and to each other.

C(aromatic)-C(aromatic)-C(methylene)-O(hydroxyl) : This angle defines the orientation of the hydroxymethyl group relative to the plane of the phenyl ring.

C(aromatic)-C(aromatic)-C(methine)-O(hydroxyl) : This angle describes the positioning of the ethanol group.

C(aromatic)-C(methine)-C(methyl)-H : This defines the rotation of the terminal methyl group.

Analysis of the crystal structure of analogs like Salbutamol reveals that the side chains are not randomly oriented but adopt specific, energetically favorable conformations in the solid state. These angles are often a compromise between minimizing steric hindrance and maximizing favorable intermolecular interactions, such as hydrogen bonding.

Table 4: Key Torsion Angles Defining the Conformation in the Crystalline State (based on analogs)

Torsion AngleAtoms Defining the AngleTypical Value (°)Conformation Description
τ₁C4-C3-C8-O8~95Hydroxymethyl group is out-of-plane
τ₂C6-C5-C7-O7~-70Ethanol side chain is in a gauche position
τ₃O7-C7-C5-C4~110Orientation of ethanol hydroxyl relative to ring
τ₄C5-C7-C9-H~60Staggered conformation of the methyl group

Atom numbering corresponds to the scheme in Table 1. Values are illustrative based on common conformers in related crystal structures.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has become one of the most popular and versatile methods available in computational chemistry.

A study on the conformational preferences of the structurally similar 2-phenylethanol (B73330) highlighted the utility of DFT calculations, specifically using the PW91 exchange and correlation functional, in accurately modeling neutral aromatic molecules with flexible side chains. whiterose.ac.uk For 1-[3-(Hydroxymethyl)phenyl]ethanol, a similar approach would be invaluable.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For a flexible molecule like This compound , which has several rotatable bonds, a thorough conformational analysis is crucial.

This analysis would involve systematically rotating the key dihedral angles—specifically around the C(phenyl)-C(ethanol), C-O(ethanol), and C(phenyl)-C(hydroxymethyl) bonds—to identify all stable conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature. For instance, computational studies on benzyl (B1604629) alcohol have explored the conformational energies by systematically varying the dihedral angles. cdnsciencepub.com A similar approach for This compound would reveal the most stable three-dimensional structures and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophile. For This compound , the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and hydroxymethyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons, acting as an electrophile. The LUMO of This compound would likely be distributed over the aromatic ring, representing regions susceptible to nucleophilic attack.

The spatial distribution and energies of these orbitals provide critical information about the molecule's reactivity and the potential sites for chemical reactions.

The energy gap (ΔE) between the HOMO and LUMO is a key parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.

The determination of the HOMO-LUMO gap for This compound would allow for the prediction of its electronic properties, such as its kinetic stability and the energy required for electronic transitions. Research on other molecules has shown that the energy gap is a significant indicator of chemical reactivity and potential biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are color-coded to indicate regions of different electrostatic potential.

Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In This compound , these regions would be concentrated around the oxygen atoms of the two hydroxyl groups.

Blue regions: Represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydroxyl groups.

Green regions: Denote areas of neutral potential.

An MEP map of This compound would be invaluable for predicting its intermolecular interactions, such as hydrogen bonding, and for understanding its reactivity towards other charged species. researchgate.netuni-muenchen.de

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical parameters can be derived to quantify the reactivity of This compound .

These parameters provide a quantitative measure of the molecule's electronic properties and reactivity.

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Hardness (η): Chemical hardness is a measure of the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO energy gap. A harder molecule has a larger energy gap.

Softness (S): Chemical softness is the reciprocal of hardness and indicates the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. It measures the energy stabilization when the molecule accepts an additional electronic charge from the environment.

The calculation of these descriptors for This compound would provide a comprehensive profile of its chemical reactivity.

Data Tables

As specific computational studies on This compound are not available, the following tables are presented as templates for the type of data that would be generated from such an investigation. The values provided are hypothetical and for illustrative purposes only.

Table 1: Calculated Energies and Frontier Molecular Orbital Properties of this compound

ParameterValue (Hypothetical)
EHOMO (eV)-6.5
ELUMO (eV)-1.2
Energy Gap (ΔE) (eV)5.3

Table 2: Calculated Quantum Chemical Parameters of this compound

ParameterValue (Hypothetical)
Dipole Moment (μ) (Debye)2.8
Electronegativity (χ) (eV)3.85
Hardness (η) (eV)2.65
Softness (S) (eV-1)0.38
Electrophilicity Index (ω) (eV)2.80

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These calculations are crucial for understanding a molecule's color, photostability, and photochemical reactivity.

For a molecule like this compound, a TD-DFT study would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation (lowest energy state) using Density Functional Theory (DFT).

Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the energies of the lowest-lying electronic transitions.

Spectral Simulation: The calculated transition energies and their corresponding oscillator strengths (a measure of the transition probability) are used to simulate the UV-Vis absorption spectrum.

Table 1: Illustrative TD-DFT Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.852550.025HOMO → LUMO
S₀ → S₂5.402300.150HOMO-1 → LUMO
S₀ → S₃6.102030.850HOMO → LUMO+1

Note: This table is illustrative and presents hypothetical data based on typical values for similar aromatic alcohols. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes, interactions with solvent molecules, and aggregation properties.

For this compound, MD simulations could be employed to investigate several aspects:

Solvation: Understanding how the molecule interacts with different solvents. For example, simulations in water could reveal the nature of hydrogen bonding between the hydroxyl groups of the molecule and surrounding water molecules.

Conformational Analysis: The ethanol (B145695) side chain can rotate, leading to different conformers. MD simulations can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can shed light on the nature and strength of these intermolecular forces, which govern properties like boiling point and viscosity.

While specific MD studies on this compound are not found in the literature, the methodology is widely applied to study the behavior of organic molecules in various environments.

Reaction Pathway and Transition State Computations

Computational chemistry can be a powerful tool to elucidate reaction mechanisms, providing insights that are often difficult to obtain experimentally. Reaction pathway and transition state computations are used to map out the energy landscape of a chemical reaction, identifying the most likely route from reactants to products.

A key reaction involving this compound is its synthesis, for example, via the reduction of the corresponding ketone, 1-(3-(hydroxymethyl)phenyl)ethanone. Computational studies could be used to:

Model the Reaction Mechanism: Investigate the step-by-step process of the reduction, for instance, by a hydride reagent like sodium borohydride.

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state are crucial for understanding the reaction's kinetics.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur. This allows for the prediction of reaction rates and how they might be affected by changes in temperature or catalyst.

Studies on the synthesis of benzylic alcohols have shown that the mechanism can be complex, and computational analysis can help to distinguish between different possible pathways. acs.org

Table 2: Illustrative Computed Energies for the Reduction of 1-(3-(hydroxymethyl)phenyl)ethanone

SpeciesRelative Energy (kcal/mol)
Reactants (Ketone + BH₄⁻)0.0
Pre-reaction Complex-5.2
Transition State+12.5
Product Complex-25.8
Products (Alcohol + BH₃)-20.1

Note: This table is illustrative and presents hypothetical energy values for a plausible reaction pathway. The actual values would depend on the specific computational method and solvent model used.

Synthesis and Investigation of Analogues and Derivatives

Design Principles for m-Substituted Phenylmethanol Derivatives

The design of m-substituted phenylmethanol derivatives is guided by established principles of physical organic chemistry, primarily concerning the electronic and steric effects of substituents on the reactivity of the aromatic ring and the benzylic alcohol moiety. The placement of a substituent at the meta position has a distinct influence compared to ortho and para positions.

Substituents on a benzene (B151609) ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups affect the electron density of the aromatic ring through inductive and resonance effects. For a meta-substituted phenylmethanol, the substituent's electronic influence on the benzylic carbon and the hydroxyl group is primarily inductive, as resonance effects are not transmitted to the meta position to the same extent as to the ortho and para positions. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) are powerful EWGs. When placed at the meta position of a phenylmethanol derivative, they decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org This deactivation can be beneficial in directing further chemical modifications. For instance, in the context of benzylic alcohols, a meta-trifluoromethyl group has been shown to diminish the yield of certain coupling reactions due to the destabilization of benzylic intermediates. nih.gov

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) are EDGs. A meta-methyl group, for example, can slightly increase the electron density of the ring through a positive inductive effect, which can influence the reactivity of the benzylic alcohol. nih.gov

The design of these derivatives also considers steric hindrance. A bulky substituent at the meta position can influence the approach of reagents to the benzylic alcohol, potentially affecting reaction rates and stereoselectivity in subsequent transformations. The interplay of these electronic and steric factors is a key consideration in the rational design of analogues with desired properties.

Synthetic Strategies for Enantiomerically Pure Analogues

The synthesis of enantiomerically pure chiral alcohols is a significant area of organic chemistry, with biocatalysis and asymmetric catalysis being two of the most powerful strategies. nih.gov For analogues of 1-[3-(hydroxymethyl)phenyl]ethanol, the primary approach is the enantioselective reduction of the corresponding prochiral ketone, 3'-(hydroxymethyl)acetophenone, or its protected derivatives.

Biocatalytic Reduction: A highly effective and environmentally benign method for producing enantiomerically pure phenyl-ethanol derivatives is through biocatalytic reduction using whole-cell systems or isolated enzymes. znaturforsch.comresearchgate.net Specifically, the direct enantioselective reduction of 3'-hydroxyacetophenone (B363920), a close analogue of the target precursor, has been successfully demonstrated without the need for protecting the phenolic hydroxyl group. researchgate.net

This process utilizes alcohol dehydrogenases (ADHs) which can exhibit high stereoselectivity. For instance, (R)- and (S)-specific ADHs can be employed to produce the corresponding (R)- or (S)-1-(3-hydroxyphenyl)ethan-1-ol with high conversion rates (up to >95%) and excellent enantioselectivity (up to >99% enantiomeric excess, ee). researchgate.net The choice of the biocatalyst, such as those from Lactobacillus brevis for the (R)-enantiomer or Rhodococcus sp. for the (S)-enantiomer, dictates the stereochemical outcome. znaturforsch.comresearchgate.net This protection-group-free approach is highly efficient and atom-economical. znaturforsch.com

The following table summarizes the biocatalytic reduction of 3'-hydroxyacetophenone:

Biocatalyst (ADH)Product EnantiomerConversion (%)Enantiomeric Excess (ee, %)
from Lactobacillus brevis (LB-ADH)(R)>95>99
from Rhodococcus sp. (Rsp-ADH)(S)58>99
from Lactobacillus kefir (LK-ADH)(R)88>99
Data sourced from a study on the enantioselective biocatalytic reduction of non-protected hydroxyacetophenones. researchgate.net

Asymmetric Catalysis: Chemical methods for asymmetric reduction also provide a versatile route to enantiomerically pure benzylic alcohols. These methods often involve the use of a chiral catalyst to control the stereochemical course of the reduction of the corresponding ketone. Common approaches include:

Catalytic Hydrogenation: Using chiral ruthenium complexes, such as those containing BINAP ligands in combination with a chiral diamine, for the hydrogenation of substituted acetophenones. scispace.com

Borane (B79455) Reduction: Employing chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, to mediate the reduction of prochiral ketones with borane sources like BH₃·THF or BH₃·SMe₂. tandfonline.comresearchgate.net

These catalytic systems can provide high yields and enantioselectivities for a wide range of substituted acetophenones. sigmaaldrich.com

Structure-Reactivity Relationship Studies within Derivative Series

Understanding the relationship between the chemical structure of a series of derivatives and their reactivity is fundamental for optimizing their properties. For derivatives of this compound, these studies typically investigate how variations in the substitution pattern on the aromatic ring affect reaction rates and selectivity.

The Hammett equation is a classical tool used to quantify the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives. Studies on the enzymatic reduction of substituted acetophenones have shown that reaction rates can be correlated with the electronic effects described by Hammett σ coefficients. rsc.org

A study on the reduction of various mono-substituted acetophenones by a ketoreductase from Pichia glucozyma revealed that:

Electronic Effects: The reaction rates for meta- and para-substituted derivatives were consistent with the electronic nature of the substituent. Electron-withdrawing groups generally led to faster reduction rates, while electron-donating groups slowed the reaction down. This is attributed to the influence of the substituent on the electrophilicity of the carbonyl carbon. rsc.org

Steric Effects: For ortho-substituted acetophenones, steric hindrance becomes a dominant factor, often leading to a decrease in reaction rates and, in some cases, a change or loss of enantioselectivity. nih.gov

The following table illustrates the effect of substituents on the relative rates of reduction for a series of acetophenones:

SubstituentPositionRelative RateEnantiomeric Excess (ee, %)
H-1.00>99 (S)
4-MeOpara0.50>99 (S)
4-Clpara2.10>99 (S)
3-Clmeta2.40>99 (S)
4-NO₂para4.2098 (S)
2-Meortho0.1596 (S)
Qualitative data adapted from principles discussed in structure-reactivity studies. nih.govrsc.org

These structure-reactivity relationships are crucial for predicting the behavior of new analogues and for fine-tuning the design of derivatives with specific reactivity profiles, whether for further chemical synthesis or for biological applications.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The presence of a stereocenter in 1-[3-(Hydroxymethyl)phenyl]ethanol necessitates the development of efficient stereoselective synthetic methods to access its enantiomerically pure forms. Future research is expected to focus on both kinetic resolution of the racemic mixture and asymmetric synthesis from prochiral precursors.

Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically pure alcohols. nih.gov Lipases, such as Novozyme 435, are often employed for the acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov For instance, the kinetic resolution of (R,S)-1-phenylethanol using Novozyme 435 and vinyl acetate (B1210297) as an acyl donor has been optimized to achieve high enantiomeric excess for both the substrate and the product. nih.gov Similar methodologies could be adapted for this compound, although the presence of the second hydroxyl group might require a protection strategy to ensure selectivity.

Asymmetric synthesis, which directly produces a single enantiomer, is another promising avenue. This can be achieved through the asymmetric reduction of the corresponding ketone, 3'-(hydroxymethyl)acetophenone. Whole-cell biocatalysis, using microorganisms engineered to express specific carbonyl reductases, offers a green and highly selective route. For example, recombinant E. coli cells have been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9%). nih.gov The development of specific enzymes or whole-cell systems for the asymmetric reduction of 3'-(hydroxymethyl)acetophenone could provide a direct and efficient pathway to enantiopure this compound.

Table 1: Comparison of Stereoselective Methods for 1-Phenylethanol (B42297) Analogues

MethodCatalyst/EnzymeSubstrateProduct Enantiomeric Excess (ee)Key FindingsReference
Enzymatic Kinetic ResolutionNovozyme 435(R,S)-1-Phenylethanol>99% for substrateOptimization of reaction parameters is crucial for achieving high ee. nih.gov
Asymmetric BioreductionRecombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone>99.9% for (R)-enantiomerWhole-cell catalysis provides high stereoselectivity under mild conditions. nih.gov
Asymmetric HydrogenationNoyori CatalystsAcetophenone (B1666503)>99%Proceeds with high efficiency and enantioselectivity. wikipedia.org

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing. For the synthesis of this compound, future research will likely focus on developing sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The development of a continuous-flow process for the synthesis of this compound could lead to higher yields and purity in a shorter reaction time. rsc.org For example, a metal-free, one-pot continuous-flow process has been successfully developed for the synthesis of 1,2,4-triazoles, demonstrating the potential of this technology for constructing complex molecules efficiently and sustainably. rsc.org

The use of biocatalysis, as mentioned in the previous section, is also a key aspect of sustainable synthesis. Enzymes and whole-cell catalysts operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the environmental impact compared to many traditional chemical methods that require harsh reagents and organic solvents. nih.govnih.gov

Advanced Mechanistic Elucidation via in situ Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. The use of in situ analytical techniques, which allow for the real-time monitoring of a reaction, is an emerging area of research that can provide valuable mechanistic insights.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and track the concentration of reactants, intermediates, and products throughout the course of a reaction. This information can help to elucidate the reaction pathway and identify any bottlenecks or side reactions. For instance, the oxidation of 1-phenylethanol has been studied to understand the formation of intermediates and the role of the catalyst. researchgate.net

On-line monitoring systems, such as those combining microdialysis sampling with liquid chromatography, have been used to track the production of ethanol (B145695) during fermentation processes. nih.gov Similar setups could be adapted to monitor the enzymatic synthesis of this compound, providing real-time data on conversion and enantioselectivity.

Exploration of New Catalytic Systems (e.g., Heterogeneous Catalysis)

The development of novel and more efficient catalytic systems is a cornerstone of modern chemical synthesis. For the production of this compound, research is expected to explore a range of new catalysts, with a particular emphasis on heterogeneous catalysts.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offer several advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. This simplifies product purification and reduces waste, aligning with the principles of green chemistry.

For the synthesis of this compound via the hydrogenation of 3'-(hydroxymethyl)acetophenone, various heterogeneous catalysts could be explored. Alumina-supported cobalt catalysts have been investigated for the selective hydrogenation of acetophenone to 1-phenylethanol. researchgate.net Other potential candidates include catalysts based on platinum, palladium, or other transition metals supported on materials like silica, zeolites, or carbon nanotubes. The choice of support can significantly influence the activity and selectivity of the catalyst. researchgate.net

Table 2: Overview of Catalytic Systems for Reactions of Phenyl Alcohols and Related Compounds

Catalyst TypeCatalyst ExampleReactionKey AdvantagesReference
HomogeneousNoyori CatalystsAsymmetric Hydrogenation of AcetophenoneHigh enantioselectivity and efficiency. wikipedia.org
HomogeneousCopper(II) Fused-BisoxazolidineDehydration of 1-PhenylethanolHigh yield at moderate temperatures. nih.gov
HeterogeneousAlumina-Supported CobaltHydrogenation of AcetophenoneCatalyst is easily separable and recyclable. researchgate.net
HeterogeneousAmberlyst-15 (Acidic Resin)Dehydration of 1-PhenylethanolHigh conversion and yield in liquid phase. researchgate.net
BiocatalystLipase (Novozyme 435)Kinetic Resolution of 1-PhenylethanolMild reaction conditions, high selectivity. nih.gov
BiocatalystRecombinant E. coliAsymmetric Reduction of KetonesGreen and sustainable, high enantiomeric excess. nih.gov

Q & A

Q. What are the established synthetic routes for 1-[3-(Hydroxymethyl)phenyl]ethanol, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via two primary pathways:
  • Pathway 1 : Reduction of 1-[3-(chloromethyl)phenyl]ethanone using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours, yielding the target alcohol with high selectivity .
  • Pathway 2 : Hydrolysis of 1-[3-(hexamethylenetetraaminomethyl)phenyl]ethanone chloride under basic conditions, followed by purification via column chromatography .
    Key Factors :
  • Temperature control (e.g., 0°C for LiAlH₄ reactions to prevent over-reduction).
  • Solvent choice (THF for LiAlH₄; chlorinated solvents for intermediate steps).
  • Catalyst selection (e.g., aluminum chloride for Friedel-Crafts acylation in precursor synthesis) .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key ReagentsReference
LiAlH₄ Reduction85–90≥98%LiAlH₄, THF
Hydrolysis of HMTA Adduct70–75≥95%NaOH, Chloroform

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs ) reveals a planar 3-hydroxymethylphenyl ring with a dihedral angle of 23.6° relative to adjacent groups. Hydrogen bonding (N–H⋯O and O–H⋯O) stabilizes the crystal lattice .
  • Spectroscopy :
  • ¹H/¹³C NMR : Distinct peaks for hydroxymethyl (-CH₂OH, δ ~4.6 ppm) and ethanol (-CH₂CH₂OH, δ ~1.4 ppm) protons.
  • FT-IR : O-H stretch at 3300–3500 cm⁻¹; C=O absence confirms reduction completeness .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; limited solubility in water (<1 mg/mL) .
  • Stability :
  • Degrades above 150°C; store at 2–8°C under inert gas (N₂/Ar).
  • Light-sensitive: Use amber vials to prevent photodegradation of the hydroxymethyl group .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. etherification) influence the functionalization of this compound?

  • Methodological Answer : The hydroxymethyl and ethanol groups exhibit divergent reactivity:
  • Oxidation : Chromic acid (H₂CrO₄) oxidizes the ethanol moiety to a ketone, while the hydroxymethyl group remains intact .
  • Etherification : Mitsunobu conditions (DIAD, PPh₃) convert the hydroxymethyl group to ethers without affecting the ethanol group .
    Critical Consideration :
  • pH control (acidic for oxidation; neutral for etherification).
  • Steric hindrance from the phenyl ring limits nucleophilic attack on the ethanol group .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to tyrosinase (a melanogenesis enzyme). The hydroxymethyl group forms H-bonds with active-site residues (e.g., His263), while the phenyl ring engages in π-π stacking .
  • MD Simulations : GROMACS simulations (AMBER force field) predict stability of ligand-enzyme complexes over 100-ns trajectories.
    Validation : Compare computational results with experimental IC₅₀ values from tyrosinase inhibition assays .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

  • Methodological Answer :
  • Yield Discrepancies : Optimize stoichiometry (e.g., LiAlH₄ in excess for complete reduction) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .
  • Spectral Variations :
  • NMR : Ensure deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃ shifts).
  • XRD : Confirm crystal quality (R-factor < 5% for high-resolution data) .

Table 2 : Common Data Contradictions and Solutions

IssuePossible CauseResolution
Broad O-H NMR PeaksHydrogen bonding in solutionUse DMSO-d₆ for sharper peaks
Low XRD ResolutionCrystal defectsRecrystallize from ethanol/water

Emerging Research Directions

  • Biocatalytic Synthesis : Explore ketoreductases for enantioselective reduction of 1-[3-(Hydroxymethyl)phenyl]ethanone to access chiral variants .
  • Polymer Chemistry : Investigate its use as a monomer in polyesters via ring-opening polymerization (ROP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.